molecular formula C13H17N3OS B2569298 5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 792944-30-0

5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2569298
CAS RN: 792944-30-0
M. Wt: 263.36
InChI Key: IHVOEPKVEULQPJ-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C13H17N3OS and a molecular weight of 263.36 . It is used for research purposes .


Synthesis Analysis

The synthesis of a similar compound, 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol, has been described in the literature . The process involves several steps, starting with the reaction of 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by reactions with hydrazine and CS2 in the presence of KOH .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCN1C(=NNC1=S)COC2=C(C=C(C=C2)C)C .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 263.36 and a molecular formula of C13H17N3OS .

Mechanism of Action

The mechanism of action of this compound is not clearly established. It is used for research purposes .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

As this compound is used for research purposes, future directions would likely involve further studies to understand its properties and potential applications .

properties

IUPAC Name

3-[(2,4-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)8-17-11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVOEPKVEULQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

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